Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate
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Overview
Description
Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propan-2-yl group attached to the benzoate moiety, with an additional 4-methylbenzoyl group linked through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate typically involves the esterification of 4-[(4-methylbenzoyl)amino]benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the benzene ring.
Scientific Research Applications
Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-[(4-methylbenzoyl)amino]acetate
- Propan-2-yl 4-[(4-methylbenzoyl)amino]propanoate
- Propan-2-yl 4-[(4-methylbenzoyl)amino]butanoate
Uniqueness
Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate is unique due to its specific structural features, such as the presence of both a propan-2-yl group and a 4-methylbenzoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-18(21)15-8-10-16(11-9-15)19-17(20)14-6-4-13(3)5-7-14/h4-12H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGIJVNXAIUYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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